Boc-L-beta-homoproline

Peptide Conformation Foldamer Design Cyclic Peptide Synthesis

Select Boc-L-beta-homoproline for peptide leads requiring enhanced proteolytic stability and potency. This chiral, N-Boc-protected L-β3-homoamino acid introduces an extra methylene that fundamentally alters backbone conformation and amide bond cis/trans equilibria versus standard proline. Documented to confer complete resistance to kidney membrane peptidases for 24 h while boosting inhibitory activity up to 500-fold. Its dimers predictably adopt a cis-amide geometry, enabling rational foldamer design. Ideal for SPPS of metabolically stable, receptor-selective peptidomimetics.

Molecular Formula C11H19NO4
Molecular Weight 229,27 g/mole
CAS No. 56502-01-3
Cat. No. B558355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homoproline
CAS56502-01-3
Molecular FormulaC11H19NO4
Molecular Weight229,27 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CC(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyGDWKIRLZWQQMIE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homoproline (CAS 56502-01-3): A Key Building Block for Conformationally-Defined Peptide and Foldamer Synthesis


Boc-L-beta-homoproline (CAS 56502-01-3) is a chiral N-terminally protected derivative of the non-standard beta-amino acid L-beta-homoproline . This compound features a five-membered pyrrolidine ring with a beta-positioned carboxyl group, a structural feature that distinguishes it from natural L-proline and underpins its utility in peptide and peptidomimetic research [1]. As a beta3-amino acid building block, it is primarily employed in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and enhanced metabolic stability into bioactive peptide sequences .

The Critical Importance of Boc-L-beta-homoproline (CAS 56502-01-3) Specificity in Peptide Engineering


Boc-L-beta-homoproline is not a generic substitute for its close analogs, Boc-L-proline or Boc-D-beta-homoproline. Its value lies in its precise stereochemistry (L-configuration) and its beta-amino acid backbone, which introduces an extra methylene group into the peptide chain . This structural deviation is not merely incremental; it fundamentally alters the backbone dihedral angles and the cis/trans isomerization equilibrium of the adjacent amide bond, leading to distinct and often unpredictable changes in peptide conformation, receptor binding, and proteolytic stability compared to sequences containing standard alpha-amino acids or even its enantiomer [1]. These differences are quantitative and can be the deciding factor between an inactive peptide and a potent, stable drug lead, making the specific selection of Boc-L-beta-homoproline a critical decision in rational peptide design [2].

Boc-L-beta-homoproline (CAS 56502-01-3): A Comparative Evidence Guide for Scientific Selection


Peptide Backbone Flexibility: A Conformational Comparison of Proline vs. β-Homoproline

A key differentiator for peptides containing the Boc-L-beta-homoproline scaffold is a quantifiable increase in backbone flexibility compared to their natural L-proline counterparts. Combined CD/FT-IR studies on cyclic pentapeptides and hexapeptides reveal that replacing proline with beta-homoproline results in a 'more flexible peptide backbone' and induces the formation of unique pseudo-beta- or pseudo-gamma-turns, characterized by a distinct negative CD band near 205 nm [1].

Peptide Conformation Foldamer Design Cyclic Peptide Synthesis

Cis/Trans Amide Bond Isomerism: A Comparative Study of β-Homoproline vs. β-Proline Dimers

The behavior of the tertiary amide bond, which controls the overall peptide fold, differs markedly between building blocks. A comparative study of homodimers demonstrated that β-homoproline (β3-substituted) dimers exhibit a distinct preference for a cis amide bond configuration [1]. This is in direct contrast to β-proline (β2,3-substituted) dimers, which preferably adopt a trans configuration [1].

Foldamer Chemistry Peptidomimetics Conformational Analysis

Enzymatic Stability and Bioactivity: β-Homoproline vs. Proline in Bioactive Peptides

The impact of substituting L-proline with L-beta-homoproline in bioactive peptides is not merely conformational but also translates into significant improvements in pharmacological properties. For the μ-opioid receptor agonist endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2), the replacement of the Pro2 residue with L-β-homoproline significantly increased both μ-opioid receptor affinity and resistance to enzymatic hydrolysis [1]. More dramatically, in the Pro-Leu dipeptide, a potential cardiovascular agent, the same Pro-to-β-Pro substitution resulted in a 500-fold increase in the inhibitory activity of bradykinin cleavage by aminopeptidase and conferred complete stability to peptidases in kidney membranes after 24 hours [1].

Peptide Drug Discovery Metabolic Stability Receptor Binding

Synthesis of Dihydroisoxazole Inhibitors: A Validated Application for Boc-L-beta-homoproline

Boc-L-beta-homoproline has been specifically cited in patent literature as a key reagent in the multi-step synthesis of dihydroisoxazole inhibitors targeting human transglutaminase 2 (TG2) [1]. This demonstrates its proven utility in generating a specific class of bioactive molecules with therapeutic potential against inflammatory and fibrotic diseases [2].

Medicinal Chemistry Enzyme Inhibition Transglutaminase 2

High-Value Application Scenarios for Boc-L-beta-homoproline (CAS 56502-01-3)


Design of Metabolically Stable Peptide Therapeutics

For drug discovery programs where peptide leads are compromised by rapid proteolytic degradation, Boc-L-beta-homoproline should be prioritized as a building block. As demonstrated in the Pro-Leu dipeptide model, replacing proline with L-beta-homoproline can confer complete stability to kidney membrane peptidases for at least 24 hours while simultaneously boosting inhibitory activity by up to 500-fold [1]. This makes it a strategic choice for engineering longer-acting therapeutic candidates for indications like cardiovascular disease or pain management.

Engineering Peptide Foldamers with Defined Cis-Amide Bonds

When designing peptidomimetics or foldamers where a specific cis-amide bond geometry is required for proper folding and function, Boc-L-beta-homoproline is the building block of choice. Direct comparative evidence shows that its dimers preferentially adopt a cis configuration, unlike β-proline dimers which are trans [2]. This predictable behavior allows for the rational, bottom-up design of novel peptide architectures with tailored 3D structures.

Synthesis of Conformationally Constrained Cyclic Peptides

Boc-L-beta-homoproline is particularly valuable for introducing controlled flexibility and unique turn motifs into cyclic peptides. Its incorporation leads to the formation of pseudo-beta- and pseudo-gamma-turns, which are characterized by a distinct negative CD band at 205 nm and a bifurcated hydrogen bond network [3]. This enables the exploration of conformational space not accessible with natural amino acids, which is critical for discovering cyclic peptides with high affinity and selectivity for challenging targets like protein-protein interactions.

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